Sodium hydroxy(3-methoxy-1,2-thiazol-5-yl)methanesulfonate
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Overview
Description
Sodium hydroxy(3-methoxy-1,2-thiazol-5-yl)methanesulfonate is a compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives, including sodium hydroxy(3-methoxy-1,2-thiazol-5-yl)methanesulfonate, typically involves the cyclization and condensation of haloketones with thioamides. This process is widely popular due to its efficiency . Other methods include the Hantzsch thiazole synthesis, Cook–Heilbron synthesis, and Herz synthesis .
Industrial Production Methods
Industrial production of thiazole derivatives often employs eco-friendly methods such as microwave irradiation techniques to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Sodium hydroxy(3-methoxy-1,2-thiazol-5-yl)methanesulfonate can undergo various chemical reactions, including:
Oxidation: Thiazole derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiazoles to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
Sodium hydroxy(3-methoxy-1,2-thiazol-5-yl)methanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and photographic sensitizers
Mechanism of Action
The mechanism of action of sodium hydroxy(3-methoxy-1,2-thiazol-5-yl)methanesulfonate involves its interaction with various molecular targets and pathways. Thiazole derivatives can modulate biochemical pathways by activating or inhibiting enzymes and receptors. For example, they can inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to sodium hydroxy(3-methoxy-1,2-thiazol-5-yl)methanesulfonate include:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy and sulfonate groups enhance its solubility and potential interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C5H6NNaO5S2 |
---|---|
Molecular Weight |
247.2 g/mol |
IUPAC Name |
sodium;hydroxy-(3-methoxy-1,2-thiazol-5-yl)methanesulfonate |
InChI |
InChI=1S/C5H7NO5S2.Na/c1-11-4-2-3(12-6-4)5(7)13(8,9)10;/h2,5,7H,1H3,(H,8,9,10);/q;+1/p-1 |
InChI Key |
HDFXMCPVKTXFSC-UHFFFAOYSA-M |
Canonical SMILES |
COC1=NSC(=C1)C(O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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